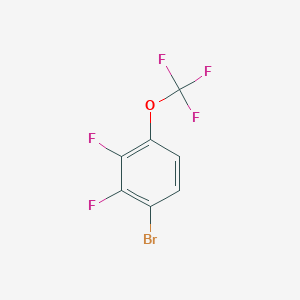

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

描述

属性

IUPAC Name |

1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVSTCFPFXRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fluorination of Aromatic Precursors

- Method: Direct fluorination using agents like Selectfluor or HF-pyridine mixtures under controlled conditions.

- Conditions: Typically performed at room temperature to moderate heat (20–50°C) to prevent over-fluorination or degradation.

- Outcome: Selective fluorination at positions ortho or para to existing substituents, leveraging electronic effects.

Introduction of the Trifluoromethoxy Group

- Method: Nucleophilic substitution reactions with trifluoromethyl hypofluorite (CF₃OF) or copper-catalyzed OCF₃ coupling.

- Reaction Conditions: Usually performed at low temperatures (−20°C to 0°C) to control reactivity and improve regioselectivity.

- Notes: Copper-mediated methods have shown high efficiency in attaching the OCF₃ group to aromatic rings with suitable leaving groups.

Bromination

- Method: Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids like FeBr₃ or AlBr₃.

- Reaction Conditions: Carried out in inert solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures (~25–40°C).

- Regioselectivity: Directed by existing fluorine and OCF₃ groups, favoring substitution at the para or ortho positions relative to these groups.

Industrial Scale Synthesis

- Large-scale production employs continuous flow reactors for better control over reaction parameters, increasing yield and purity.

- Purification techniques include distillation, recrystallization, and chromatography, ensuring high-quality product suitable for further applications.

Data Tables Summarizing Reaction Conditions

| Step | Reagents | Catalysts | Solvents | Temperature | Remarks |

|---|---|---|---|---|---|

| Fluorination | HF-pyridine, Selectfluor | — | Acetonitrile, dichloromethane | 20–50°C | Selectivity for fluorination sites |

| OCF₃ Group Introduction | CF₃OF, Cu catalyst | Copper salts | Dichloromethane | −20°C to 0°C | High regioselectivity |

| Bromination | NBS, FeBr₃ | — | Dichloromethane | 25–40°C | Controlled regioselectivity |

Research Findings and Characterization

Research indicates that palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed post-bromination to attach various aryl groups, expanding the compound's versatility. Characterization techniques such as NMR (including fluorine-19 NMR), high-resolution mass spectrometry, and X-ray crystallography confirm the structure and purity of synthesized intermediates and final products.

NMR Data Highlights:

- Fluorine signals: $$-60$$ to $$-80$$ ppm for OCF₃ groups.

- Aromatic fluorines: $$-110$$ to $$-120$$ ppm.

- Brominated aromatic protons: Complex splitting patterns observed in $$^{1}$$H NMR.

Purity and Yield:

- Typical yields range from 70% to 90%, with purity exceeding 95% after purification.

Industrial Considerations

- Process Optimization: Use of continuous flow reactors enhances safety, scalability, and consistency.

- Purification: Distillation and recrystallization are standard, with chromatography employed for fine purification.

- Environmental and Safety Aspects: Handling of fluorinating agents and halogenated intermediates requires strict safety protocols due to toxicity and environmental concerns.

化学反应分析

Types of Reactions: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or dimethylformamide (DMF).

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes.

Reduction: 2,3-difluoro-4-(trifluoromethoxy)benzene.

科学研究应用

Pharmaceutical Industry

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances bioactivity and metabolic stability.

Case Study : Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines, making it a candidate for further drug development.

Agrochemical Development

In agrochemicals, this compound is utilized to develop herbicides and pesticides with enhanced efficacy and reduced environmental impact due to its fluorinated properties.

Case Study : A study on herbicidal formulations showed that incorporating this compound resulted in improved herbicidal activity against resistant weed species while minimizing phytotoxicity to crops.

Material Science

The compound's unique properties make it valuable in creating advanced materials such as coatings and polymers that require resistance to heat and chemicals.

Case Study : Development of high-performance coatings utilizing this compound demonstrated superior thermal stability and resistance to solvents compared to traditional materials.

Safety and Environmental Considerations

When handling this compound, safety data sheets indicate that it may cause skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed to mitigate risks associated with its use.

作用机制

The mechanism of action of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed processes. The trifluoromethoxy group can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

- CAS Number : 1417569-62-0

- Molecular Formula : C₇H₂BrF₅O

- Molecular Weight : 269.99 g/mol (calculated based on formula)

- Purity : ≥95% (commercially available)

Structural Features :

This compound is a bromo-substituted benzene derivative with two fluorine atoms at positions 2 and 3 and a trifluoromethoxy group (-OCF₃) at position 3. The trifluoromethoxy group is strongly electron-withdrawing, while bromine and fluorine substituents further modulate electronic and steric properties.

Applications :

Primarily used as a building block in Pd-catalyzed cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates .

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include bromo-substituted benzene derivatives with varying fluorine and alkoxy/trifluoromethoxy substituents.

Key Observations :

- The trifluoromethoxy group (-OCF₃) increases molecular weight and electron-withdrawing effects compared to difluoromethoxy (-OCHF₂) or methoxy (-OCH₃) groups.

- Additional fluorine atoms (e.g., in 1-bromo-2,3,4-trifluorobenzene) enhance steric hindrance and reduce reactivity in cross-coupling reactions .

Reactivity in Pd-Catalyzed Direct Arylations

The position and nature of substituents significantly influence reaction efficiency and regioselectivity.

Insights :

- Positional Effects : Para-substituted bromo(trifluoromethoxy)benzenes (e.g., 1-bromo-4-(trifluoromethoxy)benzene) generally show higher yields in arylations than meta-substituted analogs due to reduced steric hindrance .

- Fluorine Substitution : The presence of additional fluorine atoms (e.g., in the target compound) may lower reactivity due to increased steric bulk, though electronic effects could partially compensate .

Commercial Availability and Pricing

Data Gaps :

- Experimental data on boiling point, density, and reaction yields for the target compound.

- Comparative studies with difluoro- and trifluoromethoxy-substituted analogs.

生物活性

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C₇H₂BrF₅O and a molecular weight of approximately 276.99 g/mol. Its unique structure, characterized by the presence of multiple halogen atoms, suggests potential biological activity, particularly in pharmaceutical applications. This article provides an overview of the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and several fluorine atoms attached to a benzene ring, influencing its chemical behavior and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂BrF₅O |

| Molecular Weight | 276.99 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Low solubility |

| Toxicity (LD50) | >2000 mg/kg (rat) |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The fluorinated nature of these compounds can enhance their bioactivity and pharmacokinetic properties. For instance, fluorinated compounds often show increased potency against various microbial strains due to their ability to disrupt cellular membranes or interfere with metabolic processes .

Anti-inflammatory Effects

Fluorinated aromatic compounds have been studied for their anti-inflammatory effects. Similar structures have been linked to the inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess such properties. The trifluoromethoxy group can enhance interactions with biological targets involved in inflammatory pathways .

Synthesis Methods

Several methods exist for synthesizing this compound. Typical approaches include:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace bromine or other leaving groups.

- Electrophilic Aromatic Substitution : Introducing substituents onto the benzene ring through electrophilic attack.

Study on Fluorinated Compounds

A study published in MDPI examined various fluorinated compounds and their biological activities, highlighting the importance of the trifluoromethyl group in enhancing drug potency against specific biological targets . The inclusion of such groups has been shown to significantly improve the efficacy of drugs by modifying their interaction profiles with enzymes and receptors.

High-throughput Screening for Drug Development

Another research highlighted a new class of inhibitors based on trifluoromethyl groups that were identified through high-throughput screening for their activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . This underscores the potential therapeutic applications of compounds like this compound in oncology.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene?

- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example:

Fluorination : Direct fluorination of precursor aromatic rings using agents like HF-pyridine or Selectfluor under controlled conditions.

Trifluoromethoxy Introduction : Reaction with trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling for OCF₃ group incorporation .

Bromination : Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in polar aprotic solvents, leveraging the directing effects of fluorine substituents .

Cross-coupling reactions (e.g., Suzuki or Ullmann) may follow to attach additional aryl/heteroaryl groups via the bromine site .

Q. How is this compound characterized in research settings?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine environments (e.g., -F at C2/C3 vs. -OCF₃), with chemical shifts typically between -60 to -80 ppm for CF₃ groups. ¹H NMR identifies aromatic protons, though splitting patterns are complex due to adjacent fluorines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₃BrF₄O, MW 275.0) and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br).

- Chromatography : Reverse-phase HPLC with XLogP3 ≈ 3.7 (indicating moderate hydrophobicity) guides solvent selection (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- The electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine substituents deactivate the benzene ring, directing electrophiles to meta positions relative to the strongest deactivators.

- Bromine at C1 further deactivates the ring, but its steric bulk may hinder substitution. Computational modeling (DFT) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

- Experimental validation involves nitration (HNO₃/H₂SO₄) or sulfonation, followed by LC-MS to identify product distributions .

Q. What role does this compound play in drug development or materials science?

- Methodological Answer :

- Pharmaceuticals : The bromine atom serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) or cross-coupling to attach pharmacophores (e.g., aryl amines, heterocycles). Its fluorinated structure enhances metabolic stability and bioavailability .

- Materials Science : Used in liquid crystal displays (LCDs) due to its polarizable trifluoromethoxy group and thermal stability. Deuterated analogs (e.g., C₆D₃BrF₂) are employed in neutron scattering studies to analyze molecular dynamics .

Q. What challenges arise in purifying this compound, and how are they addressed?

- Methodological Answer :

- Challenges : High halogen content (Br, F) complicates crystallization; residual metal catalysts (e.g., Cu from trifluoromethoxy reactions) may persist.

- Solutions :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (high F-content requires inert stationary phases).

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to exploit differences in solubility .

- Chelating Agents : EDTA washes remove trace metals post-synthesis .

Q. How does isotopic labeling (e.g., deuterium) enhance studies involving this compound?

- Methodological Answer :

- Deuterated Analogs : Synthesized via H/D exchange using D₂O and Pd/C under high pressure or via directed ortho-metalation. These isotopes are critical for:

- Mechanistic Studies : Tracking reaction pathways using ²H NMR.

- Pharmacokinetics : Quantifying drug metabolism via LC-MS/MS with deuterium as a mass tag .

Q. What are the stability considerations for this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The trifluoromethoxy group (-OCF₃) is resistant to hydrolysis, but prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the ether bond.

- Basic Conditions : Susceptible to nucleophilic attack at the bromine site. Stability tests involve incubating the compound in NaOH/EtOH and monitoring degradation via TLC or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。